molecular formula C14H19N5O3S B2386341 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide CAS No. 1797224-18-0

3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2386341
CAS No.: 1797224-18-0
M. Wt: 337.4
InChI Key: AFTNZENGLYNFFS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .

Scientific Research Applications

Hybrid Compound Synthesis

Sulfonamide hybrids, such as 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide, are recognized for their diverse pharmacological activities. Recent advances have focused on designing and developing two-component sulfonamide hybrids, which include various organic compounds like coumarin, isoxazole, and pyrimidine. These hybrids exhibit a range of biological activities, making them significant in drug discovery and development (Ghomashi et al., 2022).

Antibacterial Agents

The compound under study, as part of the sulfonamide class, has been explored for its potential as an antibacterial agent. New heterocyclic compounds containing a sulfonamido moiety, like the one , have shown promise as antibacterial agents. Their synthesis often involves reactions with various active methylene compounds, leading to derivatives with significant antibacterial activities (Azab et al., 2013).

Antimicrobial and Antiproliferative Activity

Novel sulfonamide isoxazolo[5,4-b]pyridines, akin to the compound , have been synthesized and tested for their antimicrobial and antiproliferative activities. These compounds, derived from sulfonamides and isoxazoles, have been shown to inhibit the proliferation of certain cancer cell lines and exhibit antimicrobial properties against various bacterial strains (Poręba et al., 2015).

Synthesis of Thiophene and Pyrimidine Derivatives

The synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, which includes compounds structurally related to this compound, has been explored. These compounds exhibit potent antitumor and antibacterial properties, highlighting the versatility of sulfonamide-based heterocycles in therapeutic applications (Hafez et al., 2017).

Optically and Magnetically Active Self-Assembled Compounds

Research has also delved into creating optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates using similar sulfonamide compounds. These compounds, due to their unique electronic effects, are valuable in studying the electronic structure of bidentate segments, which can be applied in fields like molecular electronics and material sciences (Edder et al., 2000).

Future Directions

There are ongoing studies involving the synthesis of novel compounds . These could potentially provide insights into the future directions for the study of this compound.

Biochemical Analysis

Biochemical Properties

The compound 3,5-dimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isoxazole-4-sulfonamide plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . In myelofibrosis, a condition characterized by the overactivation of JAK2, this compound is thought to exert a modulatory effect .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is thought to block the activity of JAK2, thereby influencing the production and growth of blood cells .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

3,5-dimethyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-10-13(11(2)22-18-10)23(20,21)16-9-12-5-6-15-14(17-12)19-7-3-4-8-19/h5-6,16H,3-4,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTNZENGLYNFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC(=NC=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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